
6-(aminomethyl)-N,N-dimethylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(aminomethyl)-N,N-dimethylpyrimidin-4-amine is a heterocyclic organic compound featuring a pyrimidine ring substituted with an aminomethyl group and two N,N-dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(aminomethyl)-N,N-dimethylpyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloropyrimidine with N,N-dimethylamine and formaldehyde under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the aminomethyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-(aminomethyl)-N,N-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
6-(aminomethyl)-N,N-dimethylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-(aminomethyl)-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen
Propriétés
Formule moléculaire |
C7H12N4 |
|---|---|
Poids moléculaire |
152.20 g/mol |
Nom IUPAC |
6-(aminomethyl)-N,N-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C7H12N4/c1-11(2)7-3-6(4-8)9-5-10-7/h3,5H,4,8H2,1-2H3 |
Clé InChI |
BYCWZLCRYVVEMQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC=NC(=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


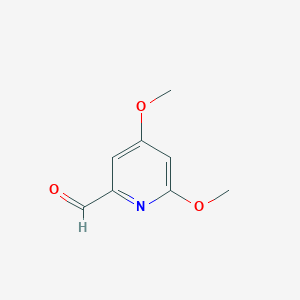

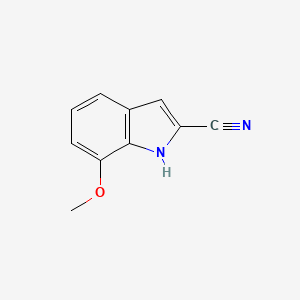
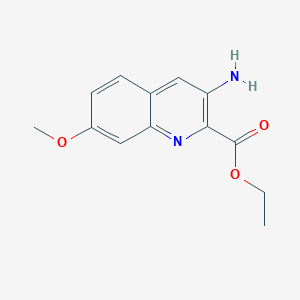
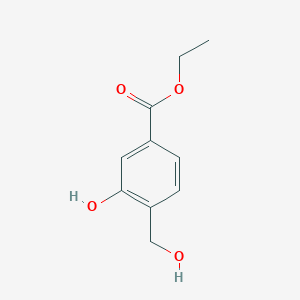
![6-Iodoisothiazolo[4,3-b]pyridin-3-amine](/img/structure/B13674356.png)
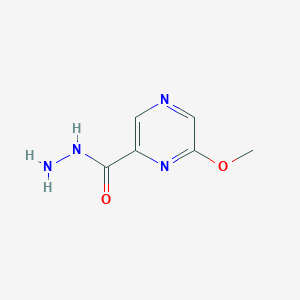
![(R)-4-[[3-(Boc-amino)-1-piperidyl]methyl]pyridine-2-carboxylic Acid](/img/structure/B13674373.png)

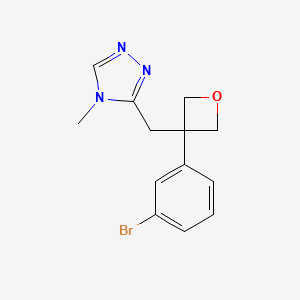

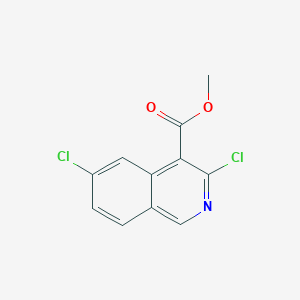
![1'-tert-Butyl 6-methyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13674411.png)

